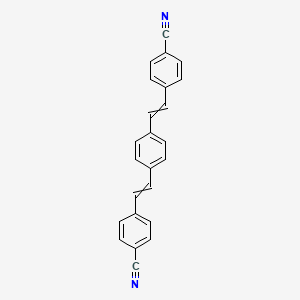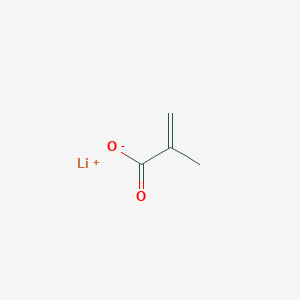
potassium;tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mefenamic acid is synthesized through a multi-step process starting from 2,3-dimethylaniline. The key steps involve:
Nitration: 2,3-dimethylaniline is nitrated to form 2,3-dimethyl-4-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 2,3-dimethyl-4-aminobenzene.
Acylation: The amino compound is then acylated with 2-chlorobenzoic acid to form mefenamic acid.
Industrial Production Methods
Industrial production of mefenamic acid follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Mefenamic acid undergoes several types of chemical reactions, including:
Oxidation: Mefenamic acid can be oxidized to form various metabolites.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives of mefenamic acid.
Aplicaciones Científicas De Investigación
Mefenamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of NSAIDs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and its potential role in modulating inflammation.
Medicine: Extensively studied for its therapeutic effects in treating pain and inflammation.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control.
Mecanismo De Acción
Mefenamic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, mefenamic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Diclofenac: Known for its potent anti-inflammatory effects.
Uniqueness
Mefenamic acid is unique in its specific inhibition of COX enzymes and its effectiveness in treating primary dysmenorrhea. Unlike some other NSAIDs, it is particularly effective in reducing menstrual pain and has a distinct chemical structure that contributes to its specific pharmacological profile .
Propiedades
IUPAC Name |
potassium;tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBVGYZXWPIKK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)



